2-Bromo-3-fluorobenzonitrile
Overview
Description
2-Bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its targets could vary depending on the final product it’s used to create.
Mode of Action
2-Bromo-3-fluorobenzonitrile is synthesized via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid . This transformation is general and can be applied to a series of aryl boronic acids . The resulting aryl bromides and aryl chlorides are formed in good to excellent yields when the corresponding aryl boronic acid is treated with 1,3-dihalo-5,5-dimethylhydantoin and 5 mol % NaOMe .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that it has the potential for good bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves a reaction that is carried out at 90°C , indicating that temperature is a crucial factor in its formation. Additionally, the compound is solid at ambient temperature , suggesting that it’s stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Bromo-3-fluorobenzonitrile involves the halodeboronation of aryl boronic acids. Specifically, 2-cyano-6-fluorophenylboronic acid is treated with 1,3-dibromo-5,5-dimethylhydantoin in the presence of sodium methoxide (NaOMe) as a catalyst. The reaction is carried out in acetonitrile (MeCN) as the solvent .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Use palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction Reactions: Employ reducing agents like LiAlH4 in ether solvents.
Major Products:
Substitution Reactions: Yield substituted benzonitriles.
Coupling Reactions: Produce biaryl compounds.
Reduction Reactions: Result in primary amines.
Scientific Research Applications
2-Bromo-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzonitrile
- 3-Bromo-2-fluorobenzonitrile
- 2-Bromo-5-fluorobenzonitrile
Comparison: 2-Bromo-3-fluorobenzonitrile is unique due to the specific positioning of the bromine and fluorine atoms, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
2-bromo-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBECKESJFGWYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382632 | |
Record name | 2-bromo-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425379-16-4 | |
Record name | 2-bromo-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the described method for synthesizing 2-bromo-3-fluorobenzonitrile?
A1: The research highlights a "scalable synthesis" of this compound using a NaOMe-catalyzed bromodeboronation reaction. [] This suggests the method can be easily adapted for producing larger quantities of the compound, which is often crucial for further research and potential applications.
Q2: What is the role of 1,3-dihalo-5,5-dimethylhydantoin in this synthesis process?
A2: The research indicates that 1,3-dihalo-5,5-dimethylhydantoin acts as a halogen source in the halodeboronation reaction. [] This allows for the replacement of the boronic acid group in the starting material (2-cyano-6-fluorophenylboronic acid) with either bromine or chlorine, depending on the specific 1,3-dihalo-5,5-dimethylhydantoin used, to yield the desired aryl halides, including this compound.
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